molecular formula C11H15NO3 B257247 1-Methyl-4-piperidinyl 2-furoate

1-Methyl-4-piperidinyl 2-furoate

Cat. No. B257247
M. Wt: 209.24 g/mol
InChI Key: SXMQVAJAGRWRKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-piperidinyl 2-furoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of furoic acid and piperidine, and its chemical formula is C12H17NO3. In

Mechanism of Action

The exact mechanism of action of 1-Methyl-4-piperidinyl 2-furoate is not fully understood. However, it is believed that the compound acts on the GABA (gamma-aminobutyric acid) receptors in the brain, which are responsible for regulating the activity of neurons. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a decrease in neuronal activity and subsequent sedative and anticonvulsant effects.
Biochemical and Physiological Effects:
1-Methyl-4-piperidinyl 2-furoate has been found to have several biochemical and physiological effects. In animal studies, the compound has been shown to decrease locomotor activity, increase sleeping time, and reduce pain sensitivity. It has also been found to have anticonvulsant effects, reducing the frequency and severity of seizures in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 1-Methyl-4-piperidinyl 2-furoate in lab experiments include its well-documented pharmacological properties, making it a reliable compound for studying the effects of GABA receptor modulation. However, the compound has limitations, including its low solubility in water, making it difficult to administer in aqueous solutions. Additionally, the compound has a short half-life, requiring frequent dosing in animal studies.

Future Directions

There are several future directions for the study of 1-Methyl-4-piperidinyl 2-furoate. One potential area of research is the development of more potent and selective compounds that target specific GABA receptor subtypes. Additionally, the compound's potential for the treatment of neurological disorders such as epilepsy and chronic pain warrants further investigation. Finally, the use of 1-Methyl-4-piperidinyl 2-furoate as a tool for studying the role of GABA receptors in the brain could lead to a better understanding of the mechanisms underlying neurological disorders.

Synthesis Methods

The synthesis of 1-Methyl-4-piperidinyl 2-furoate involves the reaction of furoic acid with piperidine in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions for several hours until the desired product is obtained. The compound can be further purified using various techniques such as recrystallization, column chromatography, and distillation.

Scientific Research Applications

1-Methyl-4-piperidinyl 2-furoate has shown potential applications in various fields of scientific research. It has been extensively studied for its pharmacological properties, including its effects on the central nervous system. The compound has been found to exhibit anticonvulsant, analgesic, and sedative properties, making it a potential candidate for the treatment of neurological disorders.

properties

IUPAC Name

(1-methylpiperidin-4-yl) furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-12-6-4-9(5-7-12)15-11(13)10-3-2-8-14-10/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMQVAJAGRWRKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801269114
Record name 1-Methyl-4-piperidinyl 2-furancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801269114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-piperidinyl 2-furoate

CAS RN

64429-24-9
Record name 1-Methyl-4-piperidinyl 2-furancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64429-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-4-piperidinyl 2-furancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801269114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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